

Application Note: ^1H NMR Analysis of Bis-PEG8-t-butyl Ester

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Compound of Interest

Compound Name: *Bis-PEG8-t-butyl ester*

Cat. No.: *B11934024*

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Abstract

This application note provides a detailed protocol for the structural characterization of "**Bis-PEG8-t-butyl ester**" using proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy. This bifunctional PEG linker is a valuable tool in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where the polyethylene glycol (PEG) spacer enhances solubility and optimizes pharmacokinetic properties. The protocol covers sample preparation, data acquisition, and spectral analysis. Representative ^1H NMR data is presented to facilitate the identification and purity assessment of the molecule.

Introduction

"**Bis-PEG8-t-butyl ester**," specifically NH-bis(PEG8-t-butyl ester), is a homobifunctional linker featuring two polyethylene glycol chains of eight ethylene oxide units, each terminated with a t-butyl ester. These two chains are linked by a central secondary amine.[1][2] The t-butyl ester groups serve as protecting groups for the carboxylic acid functionalities, which can be deprotected under acidic conditions for subsequent conjugation to biomolecules.[3] The PEG spacer enhances the aqueous solubility of the resulting conjugates.[1] Accurate structural confirmation and purity assessment are critical for its application in the development of therapeutics. ^1H NMR spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such molecules.

Molecular Structure

The chemical structure of NH-bis(PEG8-t-butyl ester) is presented below.

Caption: Chemical Structure of NH-bis(PEG8-t-butyl ester).

Predicted ^1H NMR Spectral Data

The following table summarizes the predicted ^1H NMR spectral data for NH-bis(PEG8-t-butyl ester). The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The expected signals are based on the known chemical environments of protons in PEG chains and t-butyl esters.

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
-C(CH ₃) ₃ (t-butyl)	~ 1.44	Singlet	18H
-CH ₂ -C(O)O-	~ 2.45	Triplet	4H
-NH-CH ₂ -CH ₂ -O-	~ 2.75	Triplet	4H
-O-CH ₂ -CH ₂ -O- (PEG backbone)	~ 3.64	Multiplet	56H
-O-CH ₂ -CH ₂ -C(O)O-	~ 3.75	Triplet	4H
-NH- (amine proton)	Variable	Broad Singlet	1H

Note: The chemical shift of the amine proton (-NH-) can vary depending on the solvent, concentration, and temperature.

Experimental Protocol

This protocol outlines the steps for acquiring a high-quality ^1H NMR spectrum of NH-bis(PEG8-t-butyl ester).

1. Materials and Equipment

- NH-bis(PEG8-t-butyl ester) sample

- Deuterated chloroform (CDCl_3) or Deuterated Dimethyl Sulfoxide (DMSO-d_6)
- NMR tubes (5 mm)
- Pipettes and vials
- Vortex mixer
- NMR spectrometer (400 MHz or higher recommended)

2. Sample Preparation

- Accurately weigh 5-10 mg of the NH-bis(PEG8-t-butyl ester) sample into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl_3) to the vial.
- Gently vortex the vial to ensure the sample is completely dissolved.
- Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire a one-dimensional ^1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[\[4\]](#)

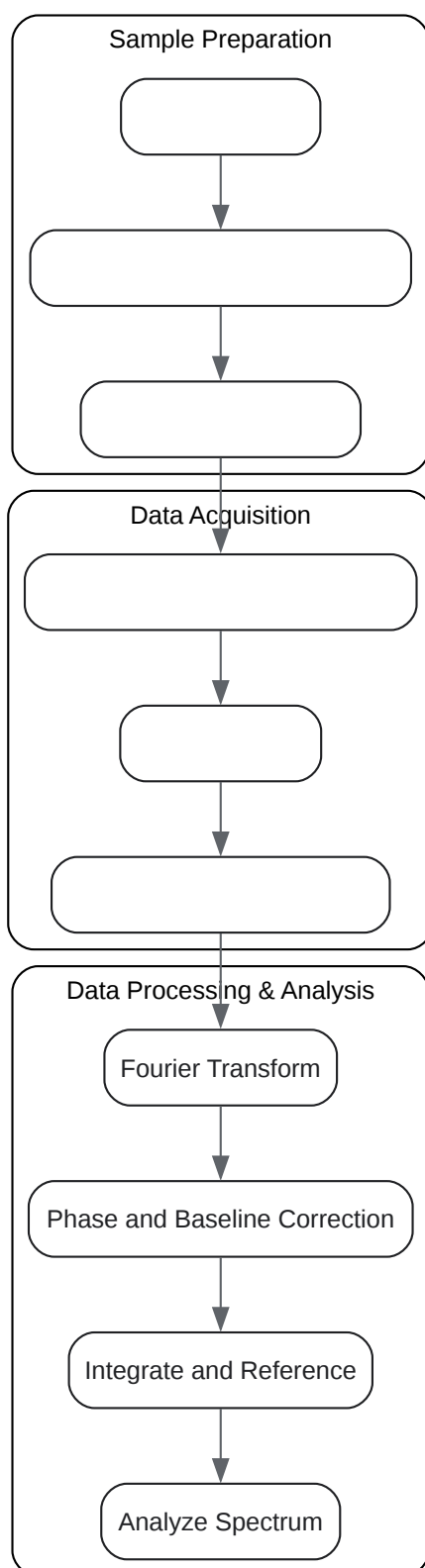
4. Data Processing

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.

- Integrate all signals.
- Reference the spectrum using the residual solvent peak (e.g., CHCl_3 at 7.26 ppm) or an internal standard.

Experimental Workflow

The following diagram illustrates the general workflow for the ^1H NMR analysis of NH-bis(PEG8-t-butyl ester).

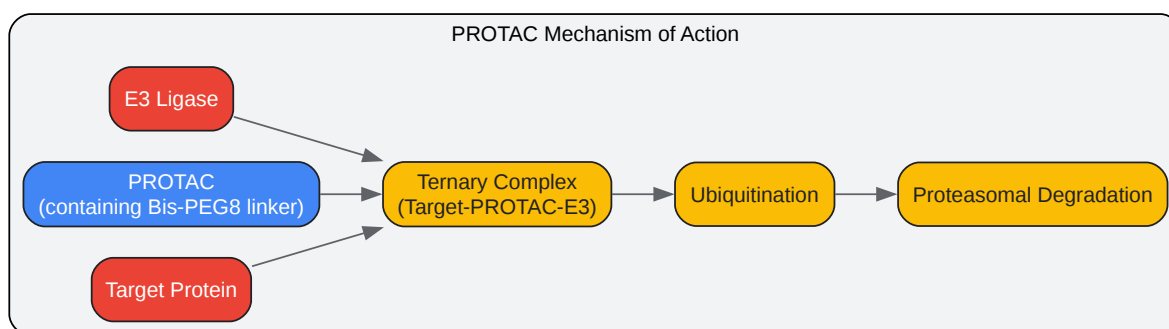


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Caption: Workflow for ^1H NMR Analysis.

Discussion of Signaling Pathways in Drug Development

NH-bis(PEG8-t-butyl ester) is a versatile linker used in the construction of complex therapeutic molecules. The signaling pathways involved are those targeted by the active molecule conjugated to the linker. For instance, in a PROTAC, one end of the linker is attached to a ligand that binds to a target protein, while the other end is attached to a ligand for an E3 ubiquitin ligase. This proximity induces ubiquitination and subsequent degradation of the target protein by the proteasome.



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Caption: PROTAC Signaling Pathway.

Conclusion

This application note provides a comprehensive guide for the ^1H NMR analysis of NH-bis(PEG8-t-butyl ester). The provided protocol and representative data will aid researchers in confirming the structure and assessing the purity of this important bifunctional linker, thereby ensuring the quality and reliability of downstream applications in drug development and other scientific research.

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